molecular formula C16H12N2O3S B12207597 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid

2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B12207597
M. Wt: 312.3 g/mol
InChI Key: TYTWZXRVATWDNS-UHFFFAOYSA-N
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Description

2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl and benzoic acid moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives are known to inhibit enzymes such as carbonic anhydrase, which is related to cancer therapy . The compound’s structure allows it to form hydrogen bonds and interact with various biological macromolecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid

InChI

InChI=1S/C16H12N2O3S/c19-16(20)12-8-4-5-9-13(12)22-10-14-17-15(18-21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

TYTWZXRVATWDNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3C(=O)O

Origin of Product

United States

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